6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
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Overview
Description
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both quinoline and pyrimidine moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).
Amidation: The final step involves the formation of the carboxamide group by reacting the hydroxylated quinoline derivative with pyrimidine-2-amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile building block for the construction of diverse molecular architectures.
Biological Studies: Researchers investigate the compound’s effects on cellular processes, including its ability to inhibit specific enzymes or modulate signaling pathways. These studies contribute to a better understanding of its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of various biological pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival. Additionally, its ability to intercalate into DNA can disrupt replication and transcription processes, contributing to its anticancer and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinoline-2-carboxamide: A related compound with similar structural features.
Uniqueness
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide stands out due to the presence of both quinoline and pyrimidine moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
6-chloro-4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-8-2-3-11-9(6-8)12(20)10(7-18-11)13(21)19-14-16-4-1-5-17-14/h1-7H,(H,18,20)(H,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBMENRMLFBZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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